N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring.
Mechanism of Action
Target of Action
N-(4-methyl-1,3-benzothiazol-2-yl)nicotinamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant biological activity against various targets. For instance, they have shown potent inhibition against Mycobacterium tuberculosis . .
Mode of Action
For instance, some benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis . The mode of action typically involves the compound interacting with its target, leading to changes that inhibit the target’s function .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
Benzothiazole derivatives have shown potent inhibition againstMycobacterium tuberculosis , suggesting that they may have antimicrobial effects .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the synthesis process may be adaptable to different environmental conditions .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 4-methyl-1,3-benzothiazole with pyridine-3-carboxylic acid. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reactions . These methods are optimized for large-scale production to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like Dess-Martin periodinane (DMP).
Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated benzothiazole derivatives.
Scientific Research Applications
N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial properties but differ in their specific activity and spectrum.
2-Aminobenzothiazoles: Known for their larvicidal and adulticidal activities against Aedes aegypti.
Benzothiazole derivatives: Used in various medicinal applications, including anticancer and anticonvulsant therapies.
Uniqueness
N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide stands out due to its dual functionality, combining the properties of both benzothiazole and pyridine rings. This unique structure enhances its binding affinity to bacterial enzymes, making it a potent antibacterial and antitubercular agent .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-4-2-6-11-12(9)16-14(19-11)17-13(18)10-5-3-7-15-8-10/h2-8H,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIGCPWDWRCBDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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